Comparative Hepatic Metabolic Profile: 17-Hydroxy Capsaicin as a Major Hydroxylation Product vs. Capsaicin
In vitro metabolism studies using human, rat, and dog hepatic microsomes and S9 fractions identify 17-hydroxycapsaicin as one of three major metabolites of capsaicin, alongside 16-hydroxycapsaicin and 16,17-dehydrocapsaicin [1]. This contrasts with the metabolism of structurally related capsaicinoids like dihydrocapsaicin, where the saturated side chain alters the P450-mediated hydroxylation profile [2].
| Evidence Dimension | Metabolic Pathway Outcome (Primary Phase I Metabolite Formation) |
|---|---|
| Target Compound Data | Identified as a major metabolite (M3) of capsaicin across human, rat, and dog microsomes and S9 fractions [1]. |
| Comparator Or Baseline | Capsaicin (parent compound) is the substrate; 16-hydroxycapsaicin (M2) and 16,17-dehydrocapsaicin (M4) are the other major aliphatic metabolites [1]. |
| Quantified Difference | Qualitative identification: 17-hydroxycapsaicin is a consistently detected major metabolite across species, establishing it as a primary hydroxylation product of capsaicin's alkyl side chain [1]. |
| Conditions | In vitro incubation of 10 μM capsaicin with human, rat, and dog hepatic microsomes and S9 fractions; analysis by LC-MS/MS [1]. |
Why This Matters
This evidence establishes 17-hydroxycapsaicin as an authentic, biologically relevant metabolite, essential for validating in vivo pharmacokinetic studies and for preparing metabolite standards for quantitative bioanalysis.
- [1] Chanda S, Bashir M, Babbar S, Koganti A, Bley K. In vitro hepatic and skin metabolism of capsaicin. Drug Metab Dispos. 2008 Apr;36(4):670-5. doi: 10.1124/dmd.107.019240. Epub 2008 Jan 7. PMID: 18180272. View Source
- [2] Reilly CA. Cytochrome P450-Dependent Modification of Capsaicinoids: Pharmacological Inactivation and Bioactivation Mechanisms. In: The Toxicological Aspects of Capsaicin. 2013. doi:10.1007/978-94-007-6317-3_6. View Source
